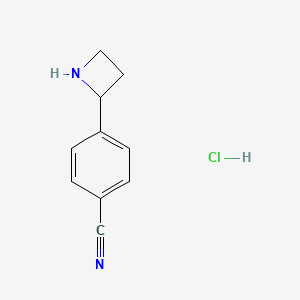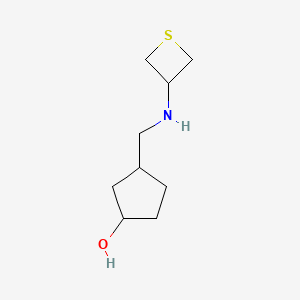
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity reagents and solvents is crucial in industrial settings to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Medicine: Explored as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately inducing cell death. The molecular targets include topoisomerase enzymes, which are essential for DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-chloro-4-fluoro-phenylboronic acid: Similar in structure but lacks the acridine moiety.
3-Bromo-6-chloro-2-fluorophenyl)methanol: Contains similar halogen substitutions but differs in the functional groups attached to the aromatic ring.
Uniqueness
2-Bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine is unique due to its acridine core, which imparts specific biological activities not found in simpler aromatic compounds. The presence of multiple halogen atoms also enhances its reactivity and potential as a pharmacophore.
Propiedades
Número CAS |
62383-33-9 |
|---|---|
Fórmula molecular |
C19H11BrClFN2 |
Peso molecular |
401.7 g/mol |
Nombre IUPAC |
2-bromo-6-chloro-N-(3-fluorophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H11BrClFN2/c20-11-4-7-17-16(8-11)19(23-14-3-1-2-13(22)10-14)15-6-5-12(21)9-18(15)24-17/h1-10H,(H,23,24) |
Clave InChI |
CBNIMSMXXLUCRG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)NC2=C3C=C(C=CC3=NC4=C2C=CC(=C4)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


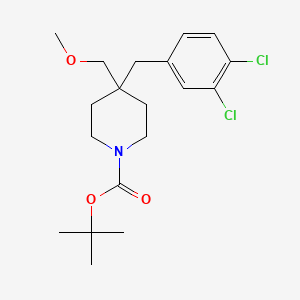

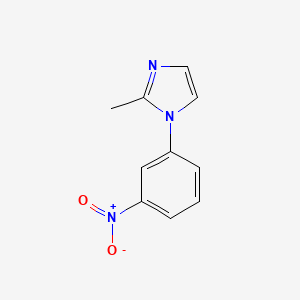
![2-[(5-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B12936118.png)

![Methyl 2-[(1H-indol-3-yl)methyl]-1,3-thiazolidine-4-carboxylate](/img/structure/B12936123.png)

![1H-Benzimidazole, 5-methoxy-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B12936130.png)
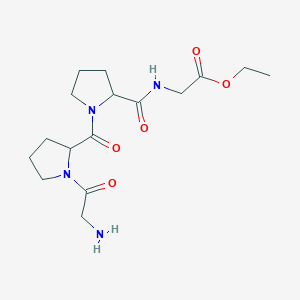

![N-(Methanesulfonyl)-N-{4-[(3-nitroacridin-9-yl)amino]phenyl}butanamide](/img/structure/B12936139.png)
![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
